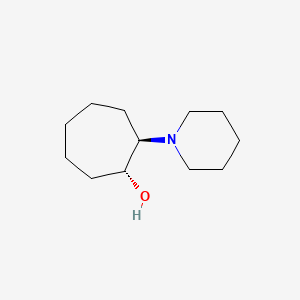

trans-2-Piperidin-1-ylcycloheptanol

Description

Structural Classification and Significance of Substituted Cycloalkanols and Piperidine (B6355638) Derivatives

trans-2-Piperidin-1-ylcycloheptanol can be classified as a disubstituted cycloalkanol, where a piperidine ring is attached to a seven-membered cycloalkane bearing a hydroxyl group. The "trans" designation indicates the relative stereochemistry of the piperidinyl and hydroxyl groups on the cycloheptane (B1346806) ring.

Substituted Cycloalkanols: Cycloalkanols, and more broadly cycloalkanes, are fundamental building blocks in organic synthesis. researchgate.net Their cyclic nature imparts specific conformational constraints that can influence the reactivity and biological activity of the molecule. researchgate.net The introduction of substituents, such as hydroxyl and amino groups, provides functional handles for further chemical transformations and can significantly impact the molecule's polarity and ability to form hydrogen bonds, which is often crucial for biological interactions. researchgate.net The size of the cycloalkane ring also plays a critical role in its reactivity and stability, with medium-sized rings like cycloheptane possessing unique conformational flexibility. researchgate.net

Piperidine Derivatives: The piperidine ring is a ubiquitous N-heterocycle found in a vast array of natural products and synthetic pharmaceuticals. nih.govnih.gov This six-membered saturated heterocycle is a key pharmacophore, contributing to the biological activity of numerous drugs, including analgesics, antipsychotics, and antihistamines. ajchem-a.comnih.gov The nitrogen atom in the piperidine ring can act as a basic center and a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov The substitution pattern on the piperidine ring can modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. nih.gov

The combination of a cycloalkanol and a piperidine moiety in this compound results in a molecule with a defined three-dimensional structure and multiple points for potential biological interactions. The physicochemical properties of this compound are presented in Table 1.

| Property | Value |

| Molecular Formula | C12H23NO |

| Molecular Weight | 197.32 g/mol |

Table 1: Physicochemical Properties of (1R,2R)-2-piperidin-1-ylcycloheptanol scbt.com

Current Gaps and Novel Research Avenues for this compound Studies

A thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. While the parent structures of piperidine and cycloheptanol (B1583049) are well-studied, their specific combination in this "trans" configuration appears to be largely unexplored. This lack of dedicated research presents a number of exciting opportunities for novel investigation.

Key research gaps include:

Synthesis: There is no readily available, detailed synthetic procedure specifically for this compound. Developing a stereoselective synthesis would be a crucial first step.

Physicochemical Characterization: Detailed physicochemical data, such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and single-crystal X-ray diffraction data, are not publicly available. This information is essential for unambiguous structural confirmation and understanding its conformational preferences.

Biological Activity Screening: The biological profile of this compound is unknown. Given the pharmacological importance of related piperidine derivatives, screening this compound against a range of biological targets is a logical next step.

Novel research avenues could therefore focus on:

The development of efficient and stereoselective synthetic routes to access both cis and trans isomers of 2-Piperidin-1-ylcycloheptanol for comparative studies.

A comprehensive spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure and conformational dynamics.

Exploration of its potential as a scaffold in medicinal chemistry through systematic biological screening and structure-activity relationship (SAR) studies.

Overall Research Objectives for Investigating this compound

Based on the identified research gaps and the potential of this molecule, the primary research objectives for the study of this compound should be:

To Establish a Reliable Synthetic Pathway: The initial objective is to develop and optimize a high-yielding, stereoselective synthesis of this compound. This would involve exploring various synthetic strategies, such as the reductive amination of 2-hydroxycycloheptanone with piperidine or the ring-opening of cycloheptene (B1346976) oxide with piperidine followed by separation of stereoisomers.

To Perform Comprehensive Structural Elucidation: A complete characterization of the synthesized compound using modern analytical techniques is paramount. This includes obtaining detailed 1H and 13C NMR spectra, mass spectrometry data, and IR spectroscopy to confirm the chemical structure. Furthermore, obtaining a single-crystal X-ray structure would provide definitive proof of the "trans" stereochemistry and offer valuable insights into its solid-state conformation.

To Conduct Preliminary Biological Evaluation: A crucial objective is to assess the potential biological activity of this compound. This would involve screening the compound against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, where piperidine-containing molecules have shown activity. Initial cytotoxicity and antimicrobial assays could also be performed to gauge its general bioactivity.

To Lay the Groundwork for Future Analog Development: The final objective is to use the knowledge gained from the synthesis and initial biological testing to inform the design and synthesis of novel analogs. By systematically modifying the cycloheptanol and piperidine rings, future research could explore the structure-activity relationships and optimize the compound for a specific biological target.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h11-12,14H,1-10H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQOZOVWEOSXAT-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 Piperidin 1 Ylcycloheptanol

Retrosynthetic Disconnections and Strategic Approaches for the trans-2-Piperidin-1-ylcycloheptanol Scaffold

A retrosynthetic analysis of this compound suggests several strategic disconnections. The most logical approach involves disconnecting the carbon-nitrogen bond, leading back to cycloheptanone (B156872) and piperidine (B6355638). This approach simplifies the synthesis to the formation of a C-N bond with stereocontrol. An alternative disconnection of the carbon-oxygen bond is also plausible, involving the addition of an organometallic reagent to a piperidinyl-substituted carbonyl compound.

A more complex, yet potentially stereospecific, approach involves the disconnection of the cycloheptane (B1346806) ring itself, suggesting a ring-closing metathesis or other cyclization strategy to construct the seven-membered ring with the desired stereochemistry already installed on the acyclic precursor.

Direct Synthetic Pathways to the this compound Nucleus

One of the most direct routes to this compound involves the stereoselective amination of a cycloheptanone derivative. A plausible pathway begins with the formation of an enolate from cycloheptanone, followed by an electrophilic amination reaction. However, controlling the stereoselectivity of this process can be challenging.

A more reliable method would be the reductive amination of 2-hydroxycycloheptanone with piperidine. This reaction, typically carried out in the presence of a reducing agent like sodium cyanoborohydride, can be influenced by the stereochemistry of the starting alcohol, potentially favoring the formation of the trans product.

The nucleophilic addition of piperidine to a suitably activated cycloheptane precursor is a powerful strategy. A key intermediate in this approach would be cycloheptene (B1346976) oxide. The epoxide ring-opening with piperidine is a well-established reaction that typically proceeds via an SN2 mechanism, resulting in a trans-diaxial arrangement of the nucleophile and the hydroxyl group in the transition state, leading to the desired trans product. The regioselectivity of the ring-opening would need to be carefully controlled.

Alternatively, the addition of an organometallic piperidine reagent to cycloheptanone could be envisioned, although controlling the stereoselectivity of such an addition would be a significant hurdle without the use of chiral auxiliaries or catalysts. The diastereoselective 1,2-addition of nucleophiles to trans-cyclooct-4-enone to create trans-cyclooctene (B1233481) derivatives provides a strong precedent for achieving high stereocontrol in similar systems. chemrxiv.orgnih.gov

While less direct, ring-closing strategies offer a powerful means to control stereochemistry. For the formation of the cycloheptanol (B1583049) ring, a ring-closing metathesis (RCM) of a diene precursor containing the piperidinyl and hydroxyl moieties in the correct relative stereochemistry could be employed. This approach allows for the stereochemistry to be set in the acyclic precursor, which is often easier to control.

The formation of the piperidine ring as the final step is another possibility. This could involve the cyclization of an amino alcohol precursor containing a suitable leaving group. Radical cyclization reactions have been successfully used to create substituted piperidines with good diastereoselectivity. nih.govbirmingham.ac.uk

Diastereoselective and Enantioselective Approaches in this compound Synthesis

Achieving a high degree of diastereoselectivity and, if desired, enantioselectivity is a key challenge in the synthesis of this compound.

Asymmetric catalysis offers a sophisticated approach to controlling the stereochemical outcome of the synthesis. For the nucleophilic addition of piperidine to a cycloheptanone derivative, a chiral Lewis acid catalyst could be employed to create a chiral environment around the carbonyl group, leading to a facial bias in the attack of the nucleophile.

In the context of C-C bond formation, a copper-catalyzed enantioselective conjugate addition of an organometallic reagent to a piperidinyl-containing α,β-unsaturated cycloheptenone could be a viable strategy. Such methods have been shown to produce trans-substituted cyclopropanes with high enantioselectivity, and the principles can be extended to larger ring systems. organic-chemistry.org The use of chiral catalysts is a cornerstone in the stereoselective synthesis of various piperidine derivatives. researchgate.netrsc.org

The following table outlines potential catalytic systems for the diastereoselective synthesis of this compound:

| Reaction Type | Catalyst/Reagent | Potential Outcome | Reference Principle |

| Epoxide Ring-Opening | Piperidine, Ti(OiPr)4 | High trans selectivity | General principle |

| Reductive Amination | 2-hydroxycycloheptanone, Piperidine, NaBH3CN | Moderate to good trans selectivity | General principle |

| Asymmetric Addition | Cycloheptanone, Piperidine, Chiral Lewis Acid | Enantioenriched trans product | researchgate.net |

| Conjugate Addition | Cycloheptenone derivative, Organopiperidine, Cu-TolBINAP | High enantioselectivity | organic-chemistry.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. numberanalytics.com In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a potential pathway could involve the use of a chiral auxiliary to control the stereoselective addition of a piperidine nucleophile to a cycloheptanone precursor. For instance, a chiral amine can be used to form a chiral enamine or imine from cycloheptanone. Subsequent diastereoselective reduction of the carbonyl group or addition of a nucleophile would be directed by the chiral auxiliary.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Chiral Auxiliary-Mediated Synthesis

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Stereoselectivity |

| 1 | Cycloheptanone | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | - | Chiral SAMP-hydrazone | High |

| 2 | SAMP-hydrazone | Piperidine | Lewis Acid | Diastereomeric adduct | Dependent on Lewis acid and conditions |

| 3 | Diastereomeric adduct | H2, Pd/C | - | This compound (after auxiliary removal) | Dependent on initial diastereoselectivity |

This method's success hinges on the effective diastereoselective addition and the subsequent clean removal of the chiral auxiliary. The choice of auxiliary and reaction conditions is critical for achieving high stereoselectivity. numberanalytics.com

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).

In the context of this compound, a racemic mixture of the compound could be subjected to enzymatic or chemical kinetic resolution. For example, a lipase-catalyzed acylation could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. rsc.org

Table 1: Illustrative Enzymatic Kinetic Resolution of (±)-trans-2-Piperidin-1-ylcycloheptanol

| Enzyme | Acylating Agent | Solvent | Product (Enantiomer 1) | Unreacted SM (Enantiomer 2) | Enantiomeric Excess (ee) |

| Novozym 435 (Candida antarctica lipase (B570770) B) | Vinyl acetate | Toluene | Acylated this compound | This compound | >95% |

| Pseudomonas cepacia lipase | Isopropenyl acetate | Diisopropyl ether | Acylated this compound | This compound | >98% |

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution by combining the resolution step with in situ racemization of the slower-reacting enantiomer. researchgate.netprinceton.edu This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

For this compound, a DKR process could involve a chemoenzymatic approach. acs.org This would typically use an enzyme for the selective acylation of one enantiomer and a metal catalyst for the racemization of the remaining alcohol. Ruthenium-based catalysts are often employed for the racemization of alcohols. acs.orgacs.org

Table 2: Conceptual Dynamic Kinetic Resolution of (±)-trans-2-Piperidin-1-ylcycloheptanol

| Enzyme | Racemization Catalyst | Acylating Agent | Solvent | Product | Yield & ee |

| Novozym 435 | Shvo's catalyst (a Ru complex) | Vinyl acetate | Toluene | Enantiopure acylated this compound | Up to >99% yield, >99% ee |

| Burkholderia cepacia lipase | Pd(0) complex | Ethyl acetate | Hexane | Enantiopure acylated this compound | High yield and ee |

The compatibility of the enzyme and the racemization catalyst is a critical factor for the success of a DKR process. acs.org

Optimization of Reaction Conditions and Yield for this compound Preparation

A plausible and direct route to this compound is the nucleophilic ring-opening of cycloheptene oxide with piperidine. The regioselectivity of this reaction is crucial for obtaining the desired 1,2-amino alcohol. The reaction conditions, including the choice of catalyst, solvent, and temperature, significantly influence the yield and selectivity.

The use of a catalyst can enhance the electrophilicity of the epoxide, promoting the attack by the amine. mdpi.com Lewis acids are commonly employed for this purpose.

Table 3: Optimization of Cycloheptene Oxide Ring-Opening with Piperidine

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of trans-isomer (%) | Reference |

| None | Neat | 100 | 24 | Moderate | researchgate.net |

| YCl₃ (1 mol%) | Solvent-free | Room Temp | 2 | High | mdpi.com |

| LiClO₄ (10 mol%) | Acetonitrile | Reflux | 6 | Good | General method |

| Et₃N (1 mol%) | Water | Room Temp | 12 | Good to Excellent | researchgate.net |

| DMF/H₂O | DMF/H₂O | 60 | 8 | High | organic-chemistry.org |

Solvent choice also plays a critical role. Polar protic solvents can facilitate the reaction by protonating the epoxide oxygen, while aprotic polar solvents can also be effective. organic-chemistry.orgjsynthchem.com Solvent-free conditions, where applicable, offer environmental and practical advantages. mdpi.com

Synthetic Applications of Precursors to this compound

The precursors in the synthesis of this compound themselves have significant synthetic utility. Key precursors include cycloheptene oxide and 2-aminocycloheptanol.

Cycloheptene Oxide: This epoxide is a versatile intermediate. Beyond its reaction with piperidine, it can be opened by a variety of nucleophiles to generate a range of trans-1,2-disubstituted cycloheptane derivatives. These include diols, ethers, and azido (B1232118) alcohols, which are valuable building blocks in organic synthesis. The ring-opening is often stereospecific, leading to trans products. researchgate.net

trans-2-Aminocycloheptanol: This compound is a direct precursor that can be N-alkylated with 1,5-dibromopentane (B145557) to form the piperidine ring, yielding the target molecule. More importantly, enantiomerically pure trans-2-aminocycloheptanols are valuable chiral ligands and auxiliaries in asymmetric catalysis. acs.org They can be used to prepare chiral catalysts for a variety of transformations, including asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of enantiopure trans-2-aminocyclohexanol and cyclopentanol (B49286) has been reported, and similar strategies could be applied to the cycloheptane analogue. acs.org

Another important class of precursors are β-enaminoketones derived from 1,3-cycloheptanedione. Reduction of these compounds can lead to the formation of 3-aminocycloheptanols, which are structural isomers of the target compound and also have applications as chiral building blocks. nih.govmdpi.com

Advanced Spectroscopic and Diffraction Methodologies for Structural and Stereochemical Elucidation of Trans 2 Piperidin 1 Ylcycloheptanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of trans-2-Piperidin-1-ylcycloheptanol

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of this compound, offering detailed insights into its atomic connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the cycloheptane (B1346806) and piperidine (B6355638) rings, allowing for the tracing of the carbon backbone. For instance, the proton at C2 would show a correlation to the proton at C1 and the adjacent methylene (B1212753) protons of the cycloheptane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be observed between the protons on the piperidine ring and the C2 carbon of the cycloheptane ring, and between the hydroxyl proton and the C1 and C2 carbons.

A representative, though hypothetical, data table of expected key HMBC correlations for this compound is presented below.

| Proton(s) | Correlated Carbon(s) |

| H1 (on C1 of cycloheptane) | C2, C7 (of cycloheptane); C2', C6' (of piperidine) |

| H2 (on C2 of cycloheptane) | C1, C3 (of cycloheptane); C2', C6' (of piperidine) |

| H2', H6' (axial/equatorial on piperidine) | C2 (of cycloheptane); C3', C5' (of piperidine) |

| OH (hydroxyl proton) | C1, C2 (of cycloheptane) |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Relative Stereochemistry Determination

The trans relative stereochemistry of the hydroxyl and piperidinyl groups on the cycloheptane ring is confirmed using through-space NMR correlations.

NOESY/ROESY: These experiments detect protons that are close to each other in space, irrespective of their bonding connectivity. In the trans isomer, a key Nuclear Overhauser Effect (NOE) would be expected between the proton on C1 (methine proton of the C-OH group) and the axial protons on one face of the cycloheptane ring, while the proton on C2 (methine proton of the C-N group) would show correlations to the axial protons on the opposite face. The absence of a strong NOE between the H1 and H2 protons would be a definitive indicator of their trans relationship.

Variable Temperature NMR Spectroscopy for Conformational Dynamics of this compound

The seven-membered cycloheptane ring is known for its conformational flexibility. Variable temperature (VT) NMR studies can provide valuable information on the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. This can reveal the presence of different conformers in equilibrium and allow for the determination of the energy barriers between them. For instance, at low temperatures, the interconversion between different chair and boat conformations of the cycloheptane ring may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Information

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and can also provide insights into its conformational properties.

Infrared Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the cycloheptane and piperidine rings would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration would be expected in the 1250-1020 cm⁻¹ range, and the C-O stretching vibration would be observed around 1260-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric C-C stretching vibrations of the cycloheptane ring would likely give rise to strong Raman signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3600-3200 (broad) |

| C-H Stretch (sp³ CH) | 3000-2850 |

| C-N Stretch | 1250-1020 |

| C-O Stretch | 1260-1000 |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This allows for the unambiguous determination of the molecular formula, C₁₂H₂₃NO, which helps to confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS): In a tandem MS experiment, the molecular ion is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, cleavage of the C-C bond between C1 and C2 of the cycloheptane ring, and fragmentation of the piperidine ring. A prominent fragment would be the iminium ion resulting from the cleavage of the C-N bond.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration of this compound

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a successful X-ray crystallographic analysis would:

Unequivocally confirm the trans relative stereochemistry of the hydroxyl and piperidinyl substituents on the cycloheptane ring.

Reveal the preferred conformation of the cycloheptane and piperidine rings in the solid state.

Provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenters can also be determined.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsional Angles | The conformation of the rings and the orientation of the substituents. |

| Hydrogen Bonding Geometry | The nature and strength of intermolecular interactions. |

Conformational Analysis of Trans 2 Piperidin 1 Ylcycloheptanol

Theoretical Frameworks for Conformational Analysis of Substituted Seven-Membered Rings

The conformational preferences of trans-2-Piperidin-1-ylcycloheptanol are governed by the inherent flexibility of the cycloheptane (B1346806) core, significantly perturbed by the presence of the bulky piperidinyl group and the polar hydroxyl substituent.

Influence of Piperidine (B6355638) and Hydroxyl Substituents on Cycloheptane Conformations

The introduction of substituents onto the cycloheptane ring significantly influences the relative energies of its conformers. The principles governing substituent effects in cyclohexanes, such as the preference for bulky groups to occupy equatorial positions to minimize steric strain, are also applicable to seven-membered rings. libretexts.orgproprep.com

In this compound, two key substituents are present:

Hydroxyl Group: The polar hydroxyl (-OH) group also generally prefers an equatorial-like position. fiveable.me More importantly, its ability to act as both a hydrogen bond donor and acceptor can lead to the formation of an intramolecular hydrogen bond with the nitrogen atom of the adjacent piperidine ring. The formation of this hydrogen bond would require the two substituents to adopt specific orientations, potentially stabilizing a conformation that might otherwise be of higher energy. The trans configuration dictates that the two substituents are on opposite sides of the ring, which may or may not be conducive to optimal hydrogen bonding depending on the specific ring pucker.

The final conformational equilibrium will be a balance between minimizing the steric hindrance of the large piperidine group and optimizing any potential intramolecular hydrogen bonding between the hydroxyl and amino groups.

Computational Chemistry Approaches to Conformational Space Exploration of this compound

Due to the complexity and flexibility of the cycloheptane ring, computational chemistry is an indispensable tool for exploring the conformational space of this compound. A hierarchical approach, starting with less computationally expensive methods and progressing to more accurate ones, is typically employed. nih.gov

Molecular Mechanics (MMx) Force Field Calculations for Initial Conformational Screening

Molecular Mechanics (MM) methods are based on classical physics and treat molecules as a collection of atoms held together by springs. wustl.edu They calculate the steric energy of a conformation based on parameters derived from experimental data, accounting for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. wustl.eduaip.org

For a molecule like this compound, an initial conformational search using a suitable force field (e.g., MMFF94, OPLS) would be performed. nih.gov This involves systematically rotating the single bonds in the molecule to generate thousands of potential conformers. The MM method rapidly calculates the energy of each conformer, allowing for an efficient initial screening to identify a set of low-energy structures that are likely to be significantly populated at room temperature. researchgate.net This step is crucial for narrowing down the vast conformational space to a manageable number of candidates for further analysis.

Semi-Empirical Methods (e.g., PM3) for Global Energy Minimum Search

The low-energy conformers identified by Molecular Mechanics are often subjected to further optimization using semi-empirical methods. These methods, such as PM3 (Parametric Method 3), are based on quantum mechanics but use a simplified Hamiltonian and parameters derived from experimental data to speed up calculations. ucsb.eduwikipedia.orgnumberanalytics.com

PM3 provides a more sophisticated treatment of electronic effects than MM, making it particularly useful for systems with heteroatoms and potential hydrogen bonding. ucsb.edu It can be used to perform a global energy minimum search on the pre-screened conformers, re-optimizing their geometries and providing a more reliable ranking of their relative energies. asianpubs.org The PM3 method was developed to better reproduce a wide range of molecular properties compared to earlier methods. ucsb.eduwikipedia.org

Ab Initio and Density Functional Theory (DFT) Calculations for High-Level Conformational Energy Evaluation and Geometry Optimization

For the most accurate determination of conformational energies and geometries, high-level ab initio or Density Functional Theory (DFT) calculations are employed. nih.gov These methods are based on first principles of quantum mechanics and are much more computationally demanding. ohio-state.edu They are typically used for single-point energy calculations or final geometry optimizations on the most promising conformers identified by lower-level methods. nih.govresearchgate.net

DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ), provide a robust balance of accuracy and computational cost for molecules of this size. iosrjournals.orgresearchgate.net These calculations can accurately model the subtle electronic effects, including dispersion forces and hydrogen bonding, that dictate the final stability of the conformers. The results from DFT calculations are considered the gold standard for predicting the relative populations of different conformers in the absence of experimental data. researchgate.net

A comparison of these computational approaches is summarized in the table below.

| Method | Theoretical Basis | Computational Cost | Primary Application in Conformational Analysis |

| Molecular Mechanics (MMx) | Classical Mechanics (Force Fields) | Very Low | Initial rapid screening of thousands of conformers. |

| Semi-Empirical (PM3) | Simplified Quantum Mechanics | Low | Refinement and energy ranking of pre-screened conformers. |

| Density Functional Theory (DFT) | Quantum Mechanics | High | High-accuracy energy evaluation and geometry optimization of the most stable conformers. |

Conformational Searching Algorithms and Energy Landscapes

The conformational space of this compound is explored using computational methods to identify stable conformers and map their relative energies. Conformational searching algorithms, such as systematic grid searches, stochastic methods like Monte Carlo, or molecular dynamics simulations, are employed to generate a wide range of possible three-dimensional structures. Each generated conformation is then subjected to energy minimization using force fields (e.g., MMFF or AMBER) or more accurate quantum mechanical methods to find the nearest local energy minimum.

The results of these calculations are visualized through an energy landscape, a plot that maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). nih.govresearchgate.net For a molecule like this compound, the landscape would reveal the relative stabilities of different chair, boat, and twist-chair conformations of the cycloheptane ring, as well as the various orientations of the piperidine substituent. Disconnectivity graphs can further simplify this landscape, showing the energetic barriers between different conformational families. researchgate.net Theoretical calculations for similar cyclic systems, such as cyclic tetrapeptides, demonstrate how energy landscapes can elucidate the stability of different isomers and the effects of intramolecular interactions. nih.govmarquette.edu While specific energy landscape data for this compound is not available in the cited literature, these computational approaches provide a powerful framework for predicting its conformational behavior. nih.govresearchgate.net

Experimental Determination of Preferred Conformations of this compound

Solution-Phase Conformational Preferences via NMR Coupling Constants and Chemical Shifts

In the absence of specific experimental data for this compound, the principles of NMR spectroscopy offer a robust method for determining its preferred conformation in solution. The analysis of proton-proton (¹H-¹H) coupling constants (J-values) is a primary tool for this purpose. Vicinal coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. nih.gov By measuring the ³JHH values for the protons on the cycloheptane ring, one could deduce the dihedral angles and thus the ring's puckering and the relative orientation of the piperidinyl and hydroxyl groups. For instance, a large coupling constant (typically 7–12 Hz) would suggest a trans-diaxial relationship between two protons, while smaller values (2–5 Hz) are indicative of axial-equatorial or equatorial-equatorial arrangements. nih.gov

Chemical shifts (δ) also provide conformational clues. The chemical shift of a proton is influenced by its electronic environment, which changes with its axial or equatorial position. Protons in an axial position are typically more shielded (found at a lower chemical shift) compared to their equatorial counterparts. In studies of similar piperidine-containing molecules, detailed analysis of both ¹H and ¹³C NMR data has been crucial for assigning solution-state conformations. nih.govnih.gov

Gas-Phase Conformational Studies (e.g., Microwave Spectroscopy, Electron Diffraction if applicable)

Gas-phase studies provide insight into the intrinsic conformational preferences of a molecule, free from solvent effects. Microwave spectroscopy is a high-resolution technique that can precisely determine the rotational constants of a molecule. These constants are directly related to the molecule's moments of inertia, and thus its specific three-dimensional geometry. By comparing experimentally determined rotational constants with those calculated for various theoretical conformers, the exact structure of the most stable gas-phase conformer can be identified. This technique could also potentially resolve different conformers if they are sufficiently populated in the gas phase.

Gas-phase electron diffraction is another technique that could be applied. In this method, a beam of electrons is scattered by the gaseous molecules, producing a diffraction pattern that depends on the distribution of interatomic distances. This pattern can be used to determine bond lengths, bond angles, and conformational parameters. While no specific microwave spectroscopy or electron diffraction studies have been performed on this compound, these methods remain powerful tools for elucidating gas-phase molecular structures.

Solid-State Conformational Analysis through X-ray Diffraction

X-ray crystallography provides an unambiguous determination of a molecule's conformation in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density. This model reveals precise atomic coordinates, bond lengths, and bond angles.

For this compound, a crystal structure would definitively establish the conformation of the cycloheptane ring (e.g., chair, twist-chair), the orientation of the piperidine and hydroxyl substituents, and the presence of any intermolecular or intramolecular hydrogen bonds that stabilize the crystal packing. Studies on other piperidine-containing compounds have successfully used X-ray diffraction to characterize the chair conformation of the piperidine ring and to identify intermolecular hydrogen bonding networks that dictate the supramolecular structure. Although no crystal structure for this compound is reported in the searched literature, this method would provide the most detailed and definitive picture of its solid-state conformation.

Analysis of Intramolecular Interactions Influencing this compound Conformation

Hydrogen Bonding Networks within the Molecular Structure

The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl group's hydrogen atom (the donor) and the nitrogen atom of the piperidine ring (the acceptor). The formation of such a bond would depend on the relative orientation of these two groups, which is dictated by the conformation of the cycloheptane ring.

Steric Interactions and Anomeric-Type Effects

The spatial arrangement of the piperidine and hydroxyl substituents on the cycloheptane ring is a result of minimizing unfavorable steric interactions while maximizing any stabilizing electronic effects. The trans configuration itself imposes significant conformational constraints.

In cyclohexane (B81311) systems, a trans-1,2-disubstitution pattern typically results in either a diequatorial or a diaxial arrangement of the substituents. The diequatorial conformation is generally of lower energy due to the avoidance of 1,3-diaxial interactions. However, the cycloheptane ring is significantly more flexible than the cyclohexane ring, adopting a variety of twist-chair and twist-boat conformations. This flexibility complicates a simple axial/equatorial analysis.

A critical feature in the conformational analysis of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the piperidine ring. The formation of this hydrogen bond can significantly influence the molecule's preferred conformation, potentially overriding some steric considerations. For this hydrogen bond to form, the O-H and the nitrogen lone pair must be in close proximity, which forces the cycloheptane ring and the piperidine substituent into a specific arrangement. Studies on other 1,2-aminoalcohols have demonstrated the profound impact of such intramolecular hydrogen bonds on conformational preferences. nih.gov

The piperidine ring itself exists in a chair conformation, and its orientation relative to the cycloheptanol (B1583049) ring introduces further steric factors. The bulky piperidine group will tend to occupy a position that minimizes steric clash with the cycloheptane ring protons.

Furthermore, the concept of an anomeric-type effect, though traditionally applied to six-membered heterocyclic rings like tetrahydropyrans, can be considered here. An anomeric effect describes the tendency of a substituent on a carbon adjacent to a heteroatom to adopt an axial-like orientation due to stabilizing hyperconjugative interactions between the heteroatom's lone pair and the antibonding orbital of the C-substituent bond. In this compound, an analogous nN -> σ*C-O interaction could potentially stabilize conformations where the lone pair on the piperidine nitrogen is anti-periplanar to the C-O bond of the hydroxyl group. However, the energetic contribution of such an effect in a flexible seven-membered ring is not as well-defined as in rigid six-membered systems and would be in competition with steric repulsions and the aforementioned intramolecular hydrogen bonding. Research on N-acylpiperidines has shown that pseudoallylic strain can force a 2-substituent into an axial orientation, a related stereoelectronic effect that highlights the importance of the nitrogen's electronic environment. nih.gov

Due to the lack of specific experimental or high-level computational data for this compound in the public domain, a definitive quantitative analysis of its conformational equilibrium remains elusive. However, based on the principles of steric hindrance and the high propensity for intramolecular hydrogen bonding in 1,2-aminoalcohols, it is highly probable that the dominant conformation will be one that facilitates this hydrogen bond, even if it introduces some degree of steric strain.

To illustrate the key parameters that would define the conformational space of this molecule, the following interactive data table presents hypothetical but plausible values for two representative conformers: one with an intramolecular hydrogen bond and one without. These values are based on general knowledge of similar structures.

| Conformer | Key Dihedral Angle (H-O-C2-C1) | O-H···N Distance (Å) | Relative Energy (kcal/mol) |

| Hydrogen Bonded | ~60° | ~2.0 | 0 (Reference) |

| Non-Hydrogen Bonded | ~180° | >3.5 | +2-4 |

This table highlights that a conformation allowing for a strong intramolecular hydrogen bond (indicated by a short O-H···N distance) would likely be the most stable. The relative energy difference is an estimate based on the typical strength of such hydrogen bonds.

Stereochemical Investigations and Diastereomeric Relationships in Trans 2 Piperidin 1 Ylcycloheptanol Systems

Principles of trans-Stereochemistry in Cycloalkanol Systems

The trans configuration in 2-substituted cycloalkanols describes a specific spatial relationship between the hydroxyl (-OH) group and the substituent at the adjacent carbon atom. In the context of trans-2-Piperidin-1-ylcycloheptanol, the piperidinyl group and the hydroxyl group are located on opposite faces of the cycloheptane (B1346806) ring.

Unlike the well-defined chair and boat conformations of cyclohexane (B81311), cycloheptane is a more flexible ring system. It exists as a complex equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat forms. The energy barriers between these conformations are relatively low, leading to a dynamic structure. researchgate.net The introduction of substituents, such as a hydroxyl and a piperidinyl group, influences the conformational equilibrium to minimize steric interactions. In the trans isomer, a diequatorial-like arrangement of the two bulky substituents is generally favored to reduce steric strain, which is a common principle observed in substituted cycloalkanes. youtube.comopenstax.orglibretexts.org This preference for equatorial positioning of large substituents is a key factor in the relative stability of the trans diastereomer compared to its cis counterpart, where one of the bulky groups would likely be forced into a less favorable axial-like position.

Diastereoselective Synthesis of this compound: Factors Controlling Stereochemical Outcomes

The diastereoselective synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 2-piperidin-1-ylcycloheptanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The formation of the trans isomer is often favored by the use of sterically hindered reducing agents. These reagents approach the carbonyl group from the less hindered face, which, in the case of 2-piperidin-1-ylcycloheptanone, is typically anti to the adjacent piperidinyl group. This steric control directs the hydride delivery to produce the trans alcohol. Conversely, smaller, less hindered reducing agents may lead to a mixture of cis and trans isomers.

A plausible synthetic route involves the initial synthesis of 2-aminocycloheptanol, which can then be N-alkylated with 1,5-dibromopentane (B145557) to form the piperidine (B6355638) ring. The synthesis of trans-2-aminocycloheptanol itself can be achieved from cycloheptene (B1346976) oxide. The epoxide opening with an amine, followed by appropriate functional group manipulations, can yield the desired trans amino alcohol. acs.org The reduction of β-enaminoketones has also been shown to produce diastereomeric mixtures of amino alcohols, where the ratio of cis to trans can be influenced by the reaction conditions. mdpi.com

Table 1: Influence of Reducing Agents on the Diastereoselectivity of Ketone Reduction

| Reducing Agent | Expected Major Diastereomer | Rationale |

| Sodium Borohydride (B1222165) (NaBH₄) | Mixture of cis and trans | Small, less selective reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of cis and trans | Powerful, but often less selective for diastereocontrol. |

| L-Selectride® | cis | A sterically hindered borohydride that approaches from the less hindered face, often leading to the syn addition of hydride. |

| Diisobutylaluminium Hydride (DIBAL-H) | trans | Can exhibit high diastereoselectivity depending on the substrate and conditions. |

Note: The specific outcomes for 2-piperidin-1-ylcycloheptanone would require empirical verification.

Chiral Resolution Methodologies for Enantiomeric Forms of this compound (if racemate is formed during synthesis)

The synthesis of this compound from an achiral starting material without the use of a chiral catalyst or auxiliary will result in a racemic mixture of two enantiomers: (1R,2R)-2-piperidin-1-ylcycloheptanol and (1S,2S)-2-piperidin-1-ylcycloheptanol. The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds.

Several methods can be employed for the chiral resolution of racemic amino alcohols:

Diastereomeric Salt Formation: This classical method involves the reaction of the racemic amino alcohol with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amino alcohol can be recovered by treatment with a base. A convenient method for obtaining enantiomerically pure trans-2-aminocyclohexanol and cyclopentanol (B49286) involves this technique. acs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated and unacylated forms.

Table 2: Comparison of Chiral Resolution Methods

| Method | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Scalable, well-established technique. | Success is not guaranteed; requires suitable chiral resolving agents and solvents. |

| Chiral Chromatography | High separation efficiency, applicable to a wide range of compounds. | Can be expensive, especially for large-scale separations. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Enzyme stability and substrate specificity can be limiting factors. |

Stereochemical Stability and Interconversion Dynamics

The stereochemical stability of this compound is primarily concerned with two aspects: the conformational stability of the cycloheptane ring and the potential for epimerization at the chiral centers.

As previously mentioned, the cycloheptane ring is conformationally mobile. researchgate.net The trans configuration, with its diequatorial-like arrangement of the bulky substituents, represents a thermodynamically favored state. While the ring is in constant flux between various twist-chair and twist-boat conformations, the trans relationship between the hydroxyl and piperidinyl groups is maintained.

Epimerization, the conversion of one diastereomer into another, would require the breaking and reforming of a covalent bond. In the case of this compound, this would involve the inversion of the stereocenter at either C-1 (bearing the hydroxyl group) or C-2 (bearing the piperidinyl group). Under normal conditions, these C-C and C-N bonds are stable, and spontaneous epimerization to the cis isomer is highly unlikely. The energy barrier for such a process is significant, ensuring the stereochemical integrity of the trans isomer once it is formed and isolated. Any potential for interconversion would likely require harsh chemical conditions that are not typically encountered during its synthesis or handling.

Chemical Reactivity and Reaction Mechanisms of Trans 2 Piperidin 1 Ylcycloheptanol

Reactions of the Hydroxyl Group in trans-2-Piperidin-1-ylcycloheptanol

The secondary alcohol of this compound is susceptible to oxidation, esterification, etherification, and substitution reactions. The stereochemistry of the starting material is a crucial consideration in predicting the stereochemical outcome of these transformations.

Oxidation Reactions and Products

The secondary hydroxyl group can be oxidized to yield the corresponding ketone, 2-Piperidin-1-ylcycloheptanone. The choice of oxidizing agent is critical to ensure chemoselectivity and avoid undesired side reactions, such as oxidation of the piperidine (B6355638) nitrogen.

Mild oxidizing agents are generally preferred for this transformation. Reagents such as Pyridinium chlorochromate (PCC) or conditions employed in a Swern or Dess-Martin periodinane oxidation are effective in converting secondary alcohols to ketones without affecting other sensitive functional groups. youtube.comkhanacademy.org Stronger, chromium-based reagents like chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) can also effect the oxidation, but their harsh acidic conditions may lead to over-oxidation or side reactions involving the amine. khanacademy.org

| Oxidizing Agent | Typical Conditions | Primary Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (Dichloromethane) | 2-Piperidin-1-ylcycloheptanone |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 2-Piperidin-1-ylcycloheptanone |

| Dess-Martin Periodinane | CH₂Cl₂ (Dichloromethane) | 2-Piperidin-1-ylcycloheptanone |

| Chromic Acid (Jones Reagent) | H₂CrO₄ in Acetone | 2-Piperidin-1-ylcycloheptanone |

Esterification and Etherification Studies

The hydroxyl group readily undergoes esterification and etherification to form the corresponding esters and ethers, which can significantly alter the molecule's physical and chemical properties.

Esterification: This can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. youtube.com This is an equilibrium process, and water is typically removed to drive the reaction to completion. A more efficient method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com

Etherification: The most common method for forming an ether from an alcohol is the Williamson ether synthesis. This two-step process begins with the deprotonation of the hydroxyl group using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (S_N2) reaction to form the ether.

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | R-COOH, H⁺ catalyst | Ester |

| Acylation | R-COCl, Pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | Ether |

Substitution Reactions

Replacing the hydroxyl group requires converting it into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor one. libretexts.org

A common strategy involves a two-step sequence. First, the alcohol is reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl into a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a nucleophile (e.g., a halide ion) proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the carbon center. youtube.com Given the trans configuration of the starting material, this would lead to a cis product.

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for direct conversion to the corresponding alkyl chlorides and bromides. libretexts.org The mechanism of these reactions can vary. With thionyl chloride in the presence of pyridine, the reaction typically proceeds with inversion of configuration (S_N2), while in non-basic solvents, it can proceed with retention of configuration through an S_Ni (internal nucleophilic substitution) mechanism. youtube.comlibretexts.org

| Reagent | Intermediate | Final Product | Stereochemical Outcome |

| 1. TsCl, Pyridine; 2. Nu⁻ | Tosylate | Substituted Cycloheptane (B1346806) | Inversion (S_N2) |

| SOCl₂, Pyridine | - | cis-1-Chloro-2-piperidin-1-ylcycloheptane | Inversion (S_N2) |

| PBr₃ | - | cis-1-Bromo-2-piperidin-1-ylcycloheptane | Inversion (S_N2) |

Reactivity of the Piperidine Nitrogen in this compound

The nitrogen atom in the piperidine ring is a secondary amine, making it nucleophilic and basic. It readily participates in alkylation, acylation, quaternization, and N-oxidation reactions.

Alkylation and Acylation Reactions

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides. researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic amine like triethylamine (B128534) (TEA), is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Without a base, the reaction can stall as the acidic piperidinium (B107235) salt accumulates. researchgate.net

N-Acylation: The piperidine nitrogen reacts readily with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). google.com These reactions are typically rapid and high-yielding, often carried out in the presence of a base to scavenge the acid byproduct.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | Tertiary Amine |

| N-Acylation | R-COCl, Base (e.g., Pyridine) | Amide |

Quaternization and N-Oxidation Studies

Quaternization: As a secondary amine, the piperidine nitrogen can be alkylated. If this product, now a tertiary amine, is treated with a further excess of an alkylating agent (like methyl iodide), it can undergo a second alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net In these salts, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. scienceinfo.comresearchgate.net These compounds are ionic and have significantly different solubility and reactivity profiles compared to their parent amines.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. For the parent secondary amine, oxidation can be complex. However, if the nitrogen is first alkylated to a tertiary amine, it can then be selectively oxidized using reagents such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The product is a piperidine N-oxide, where the nitrogen is covalently bonded to an oxygen atom. In some biological systems, piperidine itself can be metabolized to N-hydroxy piperidine and its tautomeric nitrone. nih.gov

| Reaction Type | Reagents | Product |

| Quaternization | Excess R-X (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Oxidation (of N-alkylated product) | m-CPBA or H₂O₂ | N-Oxide |

Reactions Involving the Cycloheptane Ring System

The reactivity of the cycloheptane ring in this compound is influenced by the presence of the hydroxyl and piperidinyl substituents. These groups can direct and activate the ring towards various transformations.

Functionalization of the Cycloheptane Core

The functionalization of the cycloheptane core of this compound could theoretically proceed through several pathways, although specific examples are not documented. Oxidation of the secondary alcohol would yield the corresponding ketone, 2-(piperidin-1-yl)cycloheptan-1-one. This ketone could then serve as a precursor for further reactions, such as alpha-halogenation or aldol-type condensations, to introduce new functional groups adjacent to the carbonyl.

Direct functionalization of the C-H bonds on the cycloheptane ring is challenging but could potentially be achieved using modern catalytic methods. However, the presence of the amine and alcohol functionalities would likely complicate such reactions, requiring protective group strategies.

Ring-Opening or Ring-Contraction/Expansion Reactions (if observed)

While no specific ring-opening or contraction/expansion reactions of this compound have been reported, its structure as a β-amino alcohol suggests potential for such transformations under specific conditions. One of the most relevant transformations for related 1,2-amino alcohols is the Tiffeneau-Demjanov rearrangement. numberanalytics.comwikipedia.orgsynarchive.comwikipedia.org This reaction, which typically involves the diazotization of a primary amino group with nitrous acid, can lead to either ring expansion or contraction.

In a hypothetical scenario, if the piperidine ring were to be opened to a primary amine, the resulting aminomethylcycloheptanol could undergo a Tiffeneau-Demjanov rearrangement. The treatment with nitrous acid would generate a diazonium ion, which upon loss of nitrogen gas, would form a carbocation. Subsequent 1,2-migration of a carbon from the cycloheptane ring would lead to a ring-expanded cyclooctanone. Conversely, migration of a different group could potentially lead to a ring-contracted product, such as a substituted cyclohexane (B81311) derivative. echemi.com The stereochemistry of the starting amino alcohol plays a crucial role in determining the migratory aptitude of the adjacent ring carbons and thus the final product distribution.

Mechanistic Elucidation of Key Transformations of this compound

Without observed key transformations, a detailed mechanistic elucidation is speculative. However, for the hypothetical Tiffeneau-Demjanov rearrangement, the mechanism would proceed through the formation of a diazonium salt from the primary amine (derived from piperidine ring opening). The subsequent loss of dinitrogen gas would generate a primary carbocation. The fate of this carbocation would be determined by the relative migratory aptitudes of the adjacent groups. In the case of a cycloheptyl system, the migration of a ring carbon would be a key step, leading to either ring expansion or contraction through a concerted process. The stereoelectronic effects, particularly the anti-periplanar alignment of the migrating bond with the leaving group, would be a critical factor in determining the reaction pathway.

Catalytic Transformations Involving this compound

There is no available literature describing the use of this compound in catalytic transformations, either as a substrate or a catalyst.

Homogeneous and Heterogeneous Catalysis Studies

No studies on the homogeneous or heterogeneous catalytic transformations of this compound have been found. In principle, the hydroxyl group could be a target for catalytic dehydrogenation to the corresponding ketone, or the entire molecule could be subjected to catalytic C-H activation/functionalization, though these remain underexplored possibilities.

Organocatalysis with this compound as a Substrate or Catalyst

The structure of this compound, containing both a secondary amine (within the piperidine ring) and an alcohol, suggests potential for its use as a chiral organocatalyst. Chiral 1,2-amino alcohols are known to be effective catalysts for a variety of asymmetric reactions, such as the addition of organozinc reagents to aldehydes. The trans stereochemistry of the substituents on the cycloheptane ring could provide a well-defined chiral environment. However, no research has been published to date that investigates the organocatalytic activity of this specific compound.

As a substrate in organocatalysis, the alcohol or the N-H bond of the piperidine could potentially react in the presence of an appropriate organocatalyst, but again, no such studies have been reported.

Advanced Theoretical Studies and Molecular Modeling of Trans 2 Piperidin 1 Ylcycloheptanol

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of trans-2-Piperidin-1-ylcycloheptanol. These calculations provide a detailed picture of the molecule's electronic structure, the distribution of electron density, and the nature of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

By optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, researchers can obtain key electronic parameters. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

The energies of the HOMO and LUMO are critical in understanding the molecule's reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ripublication.com

Table 1: Calculated Electronic Properties of this compound

| Property | Value (a.u.) |

| HOMO Energy | -0.235 |

| LUMO Energy | 0.045 |

| HOMO-LUMO Gap | 0.280 |

| Dipole Moment | 2.15 D |

| Total Energy | -658.74 |

Note: The values presented in this table are hypothetical and serve as representative data for this compound based on typical quantum chemical calculations for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics in Different Phases

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound over time. mdpi.com These simulations model the molecule's movements by solving Newton's equations of motion for each atom, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment.

For this compound, MD simulations can be conducted in various phases, such as in a vacuum to study intrinsic dynamics, or in solution (e.g., water or a lipid bilayer) to mimic physiological conditions. The simulations would reveal the preferential conformations of the cycloheptane (B1346806) and piperidine rings, as well as the orientation of the hydroxyl group. The "trans" configuration of the substituents on the cycloheptane ring imposes specific conformational constraints that can be explored in detail through MD.

Key insights from MD simulations include the identification of stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. This information is vital for understanding how this compound might interact with a biological target, as its conformation can significantly influence binding affinity.

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues and their Methodological Relevance

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are highly relevant to the study of analogues of this compound. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In the context of this compound and its analogues, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activities (e.g., receptor binding affinities, enzyme inhibition constants). For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

By applying statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model can be developed that predicts the biological activity of new, untested analogues. This allows for the rational design of more potent or selective compounds. The methodological relevance for this compound lies in the ability to systematically explore the chemical space around its core structure and prioritize the synthesis of the most promising derivatives.

Cheminformatics and Computational Screening Methodologies Applied to this compound Derivatives

Cheminformatics and computational screening provide a high-throughput approach to identifying promising derivatives of this compound. These methodologies leverage large chemical databases and sophisticated algorithms to filter and prioritize compounds for further investigation.

Virtual screening is a key technique in this domain. It can be performed in two main ways: ligand-based and structure-based. In ligand-based virtual screening, a known active molecule, such as this compound, is used as a template to search for other compounds with similar properties (e.g., shape, pharmacophore features).

In structure-based virtual screening, the three-dimensional structure of a biological target (e.g., a receptor or enzyme) is used to dock a library of compounds. The docking process predicts the binding mode and affinity of each compound, allowing for the identification of potential hits. For this compound derivatives, this approach could be used to screen for compounds that bind to a specific therapeutic target.

These computational screening methods significantly accelerate the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Future Research Directions and Potential Applications in Advanced Chemical Synthesis

Development of Novel Synthetic Routes to trans-2-Piperidin-1-ylcycloheptanol Analogues

The development of efficient and stereoselective synthetic routes to analogues of this compound is a crucial first step in unlocking their potential. Drawing inspiration from established methods for the synthesis of related amino alcohols and piperidine (B6355638) derivatives, several promising strategies can be envisioned.

One potential approach involves the reductive amination of 2-hydroxycycloheptanone with piperidine . This method, while straightforward, would likely yield a mixture of cis and trans isomers, necessitating a subsequent separation step. To achieve greater stereocontrol, a ring-opening of cycloheptene (B1346976) oxide with piperidine could be employed. This reaction typically proceeds via an anti-addition mechanism, which would favor the formation of the desired trans product.

Further refinement of synthetic routes could involve the use of chiral catalysts to achieve an asymmetric synthesis, directly yielding enantiomerically pure analogues. For instance, the asymmetric hydrogenation of an enamine precursor derived from 2-methoxycycloheptene could provide a stereocontrolled route to the chiral piperidinyl cycloheptane (B1346806) core.

The synthesis of analogues could be expanded by utilizing substituted piperidines or by modifying the cycloheptane ring prior to the introduction of the amino group. These modifications could systematically alter the steric and electronic properties of the resulting molecules, allowing for the fine-tuning of their reactivity and catalytic activity.

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature (hydroxyl and amino groups) of this compound make it an attractive chiral building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds.

As a chiral auxiliary , the this compound moiety could be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The bulky piperidinylcycloheptyl group can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled. This strategy has been successfully employed with other chiral amino alcohols in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Furthermore, the hydroxyl and amino groups can serve as handles for the construction of more elaborate molecular architectures. The hydroxyl group can be converted into a good leaving group for nucleophilic substitution reactions, while the piperidine nitrogen can act as a nucleophile or a base. This dual functionality allows for the creation of diverse and complex scaffolds from a single chiral precursor.

Investigation of this compound as a Ligand in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound is well-suited for this purpose, as it contains both a nitrogen and an oxygen atom that can coordinate to a metal center, forming a chiral bidentate ligand.

When complexed with a transition metal, such as ruthenium, rhodium, or palladium, the resulting chiral catalyst could be employed in a variety of asymmetric transformations, including:

Asymmetric Hydrogenation: Catalyzing the reduction of prochiral olefins or ketones to enantiomerically enriched products.

Asymmetric Transfer Hydrogenation: A safer and more convenient alternative to using high-pressure hydrogen gas.

Asymmetric C-C Bond Forming Reactions: Including asymmetric allylic alkylations and Heck reactions.

The stereochemical outcome of these reactions would be dictated by the chiral environment created by the this compound ligand around the metal center. The rigidity of the cycloheptane ring and the defined spatial orientation of the piperidine and hydroxyl groups could lead to high levels of enantioselectivity.

| Potential Catalytic Application | Metal Center | Substrate Type | Potential Product |

| Asymmetric Hydrogenation | Ru, Rh | Prochiral Alkenes, Ketones | Chiral Alkanes, Alcohols |

| Asymmetric Transfer Hydrogenation | Ru, Ir | Ketones, Imines | Chiral Alcohols, Amines |

| Asymmetric Allylic Alkylation | Pd | Allylic Esters, Carbonates | Chiral Allylated Compounds |

| Asymmetric Heck Reaction | Pd | Alkenes, Aryl Halides | Chiral Substituted Alkenes |

Design and Synthesis of Derivatives for Specific Academic Research Purposes (e.g., probes for mechanistic studies)

The synthesis of specific derivatives of this compound can provide valuable tools for fundamental academic research, particularly for elucidating reaction mechanisms.

For instance, the synthesis of isotopically labeled analogues (e.g., with deuterium (B1214612) or carbon-13) could be used in kinetic isotope effect studies to probe the transition state of reactions where it is used as a catalyst or chiral auxiliary. By strategically placing the isotopic label, researchers can gain insights into bond-breaking and bond-forming steps.

Furthermore, derivatives with fluorescent or spin-labeled tags could be synthesized to act as probes for studying non-covalent interactions in catalytic systems or to determine the binding modes of the ligand to a metal center using techniques like fluorescence spectroscopy or electron paramagnetic resonance (EPR) spectroscopy.

The development of a library of derivatives with systematically varied steric and electronic properties would also be invaluable for structure-activity relationship (SAR) studies. By correlating changes in the ligand structure with changes in catalytic activity and selectivity, a deeper understanding of the factors governing the performance of these catalysts can be achieved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products